demethoxyfumitremorgin C

Description

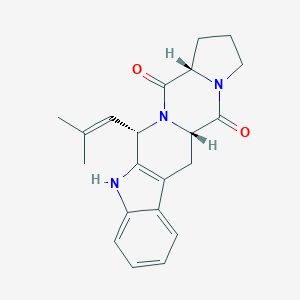

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXCSIKDOISJTI-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethoxyfumitremorgin C: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C is a mycotoxin belonging to the indole alkaloid class of secondary metabolites. It is structurally related to fumitremorgin C, lacking a methoxy group at the C-9 position of the indole ring. This compound has garnered interest in the scientific community for its biological activities, including its role as a fungal inhibitor of mammalian cell cycle progression. This technical guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and experimental protocols for the isolation and characterization of this compound.

Discovery and Structural Elucidation

Natural Sources

This compound has been identified from two primary natural sources:

-

Fungi: The most well-documented producer of this compound is the filamentous fungus Aspergillus fumigatus.[1] This ubiquitous mold is a common saprophyte found in various environments and is also an opportunistic human pathogen. The production of this compound is part of the complex secondary metabolism of this fungus.

-

Plants: this compound has also been reported to be present in Brassica napus, commonly known as oilseed rape or canola. The specific localization and concentration of the compound within the plant require further investigation.

Biosynthesis

The biosynthesis of this compound in Aspergillus fumigatus is intricately linked to the well-characterized fumitremorgin biosynthetic gene cluster (ftm). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the ftm genes. While the pathway for fumitremorgin C is more extensively studied, the biosynthesis of this compound follows a parallel route, omitting the final methoxylation step.

The key steps in the proposed biosynthetic pathway are:

-

Diketopiperazine Formation: The pathway initiates with the condensation of L-tryptophan and L-proline to form the diketopiperazine brevianamide F. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS), FtmA.

-

Prenylation: Brevianamide F undergoes prenylation, a key modification in this pathway, to yield tryprostatin B.

-

Hydroxylation and Cyclization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, leads to the formation of the core pentacyclic structure. Specifically, the enzyme FtmE is responsible for a key cyclization step.[2] The absence of the subsequent methoxylation step, which would be catalyzed by a methyltransferase to produce fumitremorgin C, results in the formation of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound in Aspergillus fumigatus.

Quantitative Data

Quantitative data on the production of this compound from its natural sources is limited in the available literature. The yield of this specific metabolite can vary significantly depending on the strain of Aspergillus fumigatus, culture conditions (solid-state vs. submerged fermentation), and extraction methods. Further research is needed to establish typical yields from both fungal cultures and Brassica napus.

| Natural Source | Culture/Growth Condition | Yield of this compound | Reference |

| Aspergillus fumigatus | Solid-state fermentation (e.g., rice medium) | Data not available | - |

| Aspergillus fumigatus | Submerged liquid fermentation | Data not available | - |

| Brassica napus | Field-grown plant material | Data not available | - |

Experimental Protocols

The following sections provide a generalized protocol for the isolation and purification of this compound from Aspergillus fumigatus cultures, based on methods used for related fumitremorgin compounds.

Fungal Culture and Fermentation

-

Strain: Aspergillus fumigatus strain known to produce fumitremorgin-class compounds.

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of A. fumigatus and incubate at 25-30°C for 3-5 days with shaking to obtain a mycelial culture.

-

Solid-State Fermentation:

-

Autoclave a solid substrate such as rice or wheat bran in fermentation flasks.

-

Inoculate the sterile substrate with the mycelial culture.

-

Incubate at 25-30°C for 14-21 days in the dark.

-

-

Submerged Fermentation:

-

Inoculate a larger volume of a suitable production medium (e.g., Czapek-Dox broth) with the mycelial culture.

-

Incubate at 25-30°C for 7-14 days with continuous agitation.

-

Extraction and Purification

-

Extraction:

-

Solid Culture: Dry the fermented solid substrate and grind it into a fine powder. Extract the powder exhaustively with a solvent such as ethyl acetate or chloroform-methanol at room temperature.

-

Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the mycelial biomass and the culture filtrate separately with an equal volume of ethyl acetate.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC with a suitable solvent system to identify the fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative or semi-preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.

-

Structure Characterization

The purified this compound can be characterized using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Below is a workflow diagram for the isolation and purification of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

The Role of Demethoxyfumitremorgin C in G2/M Cell Cycle Arrest: A Review of Current Research

Initial investigations into the scientific literature have not revealed any direct evidence to suggest that demethoxyfumitremorgin C plays a role in G2/M cell cycle arrest. Extensive searches of scholarly databases have yielded no studies specifically examining the effects of this compound on cell cycle progression, nor its impact on the key regulators of the G2/M transition, such as Cyclin B1, Cdc2 (CDK1), Cdc25C, or Plk1.

While the user's request focused on the role of this compound in G2/M arrest, the available research points towards other biological activities of this natural product. Studies have primarily investigated its potential as an apoptotic agent in cancer cells. For instance, research has shown that this compound can induce apoptosis in human prostate cancer cells, but these studies did not investigate its effects on the cell cycle.

It is important to distinguish this compound from other similarly named compounds. For example, demethoxycurcumin has been shown to induce G2/M cell cycle arrest. However, this is a distinct molecule with a different chemical structure and mechanism of action.

Furthermore, related compounds such as fumitremorgin C and verruculogen, which share a core chemical scaffold with this compound, are primarily known for their neurotoxic effects and their ability to reverse multidrug resistance in cancer cells. The existing literature on these related compounds also does not indicate a primary role in inducing G2/M cell cycle arrest.

Future research may uncover a role for this compound in cell cycle regulation. However, at present, any such connection remains speculative. This guide will be updated if and when new research emerges to support a role for this compound in G2/M cell cycle arrest.

Demethoxyfumitremorgin C: An In-depth Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C (DF-C) is a secondary metabolite produced by the fungus Aspergillus fumigatus. Recent studies have highlighted its potential as an anti-cancer agent, particularly its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the molecular pathways through which DF-C exerts its apoptotic effects, with a focus on its activity in human prostate cancer cells. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Apoptosis Induction Pathways

This compound has been shown to induce apoptosis in PC3 human prostate cancer cells through a dual mechanism, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This multifaceted approach ensures a robust and efficient elimination of cancer cells.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. DF-C treatment leads to a critical imbalance in the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. Specifically, DF-C upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the activation of death receptors on the cell surface. DF-C has been observed to activate caspase-8, a key initiator caspase in this pathway.[1] The activation of caspase-8 suggests that DF-C may directly or indirectly engage with death receptor signaling, leading to the downstream activation of the apoptotic cascade.

Convergence and Execution Phase

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases. DF-C treatment leads to the activation of caspase-3 and caspase-9.[1] Activated caspase-9 from the intrinsic pathway and activated caspase-8 from the extrinsic pathway both cleave and activate caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] This cascade of caspase activation ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Key Signaling Pathways Modulated by this compound

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer. DF-C has been shown to downregulate key components of this pathway, including Ras, PI3K, and Akt.[1] By inhibiting this pathway, DF-C removes a crucial survival signal, thereby sensitizing the cancer cells to apoptotic stimuli.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. At present, there is no direct scientific evidence from the reviewed literature to suggest the involvement of the MAPK signaling pathway in this compound-induced apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

| Cell Line | Compound | IC50 Value (µM) | Incubation Time (hours) | Assay |

| PC3 (Human Prostate Cancer) | This compound | 73.35 | 72 | MTT Assay |

| Table 1: Cytotoxicity of this compound in PC3 cells.[2] |

| Protein | Effect on Expression/Activity | Pathway |

| Ras | Downregulation | PI3K/Akt |

| PI3K | Downregulation | PI3K/Akt |

| Akt | Downregulation | PI3K/Akt |

| Bcl-2 | Downregulation | Intrinsic Apoptosis |

| Bcl-xL | Downregulation | Intrinsic Apoptosis |

| Bax | Upregulation | Intrinsic Apoptosis |

| Caspase-9 | Activation | Intrinsic Apoptosis |

| Caspase-8 | Activation | Extrinsic Apoptosis |

| Caspase-3 | Activation | Execution Phase |

| PARP | Cleavage | Execution Phase |

| Table 2: Qualitative Summary of Protein Modulation by this compound.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: PC3 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: PC3 cells are treated with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.

Methodology:

-

Protein Extraction: PC3 cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, Akt, p-Akt) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of this compound on mitochondrial integrity.

Methodology:

-

Cell Treatment: PC3 cells are cultured on glass coverslips and treated with this compound.

-

Staining: The cells are incubated with a fluorescent cationic dye, such as JC-1 or TMRE, which accumulates in mitochondria in a membrane potential-dependent manner.

-

Imaging: The cells are washed and observed under a fluorescence microscope. A decrease in red fluorescence (for JC-1) or overall fluorescence intensity (for TMRE) indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathways

Caption: Apoptosis signaling pathways induced by this compound.

Experimental Workflow

Caption: Workflow for key experiments in studying DF-C induced apoptosis.

Conclusion

This compound demonstrates significant pro-apoptotic activity in prostate cancer cells by concurrently activating the intrinsic and extrinsic apoptotic pathways. Its ability to inhibit the pro-survival PI3K/Akt signaling cascade further enhances its cytotoxic potential. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into this compound as a potential therapeutic agent for cancer treatment. Future research should focus on elucidating the precise molecular targets of DF-C, its potential effects on other signaling pathways such as the MAPK pathway, and its efficacy in in vivo models.

References

Demethoxyfumitremorgin C: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Biological Activity, and Mechanism of Action

Introduction

Demethoxyfumitremorgin C is a mycotoxin and an indole alkaloid produced by the fungus Aspergillus fumigatus. It has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for assessing its biological effects, and a visualization of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Physicochemical Properties

This compound is a complex heterocyclic organic compound. Its fundamental properties are summarized in the table below. There appears to be a discrepancy in the primary CAS number reported in different databases. While the Global Substance Registration System (GSRS) lists 106211-91-0 as the primary CAS number, the number 111768-16-2 is more commonly used by commercial suppliers and in recent scientific literature.[1][2][3][4][5]

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃N₃O₂ | [2][5] |

| Molecular Weight | 349.43 g/mol | [2] |

| Common CAS Number | 111768-16-2 | [1][3][4] |

| Primary CAS Number (GSRS) | 106211-91-0 | [2] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as a fungal inhibitor of mammalian cell cycle progression at the G2/M transition.[1] Its most notable activity is the inhibition of proliferation of human prostate cancer cells (PC3), which it achieves by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][3][4]

The apoptotic effect of this compound is associated with a cascade of molecular events, including:

-

Downregulation of anti-apoptotic proteins: Ras, PI3K, Akt, Bcl-xL, and Bcl-2 are suppressed.[6]

-

Upregulation of pro-apoptotic proteins: The expression of Bax is increased.[6]

-

Activation of caspases: Caspase-3, -8, and -9 are activated, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[6]

These molecular changes ultimately lead to programmed cell death in cancer cells, highlighting the therapeutic potential of this compound in treating advanced human prostate cancer.[6]

Experimental Protocols

The following protocols are based on the methodologies described in the study "Aspergillus fumigatus-derived this compound inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction".[7]

Cell Culture

The PC3 human prostate cancer cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]

Cell Viability Assay (MTT Assay)

-

Seed PC3 cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[7]

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, and 100 μM) and incubate for the desired period.[7]

-

After incubation, add 100 μL of MTT solution (1 mg/mL in DMSO) to each well and incubate for an additional 3 hours.[7]

-

Dissolve the resulting formazan salt by adding 100 μL of DMSO to each well.[7]

-

Measure the absorbance at 550 nm using a microplate reader.[7]

Cell Cycle Analysis by Flow Cytometry

-

Culture PC3 cells in 6-well plates at a density of 5 × 10⁴ cells/mL for 24 hours.[7]

-

Treat the cells with this compound at various concentrations (e.g., 0, 25, 50, and 100 μM) for 72 hours.[7]

-

Harvest the cells, pellet them by centrifugation at 500 × g for 5 minutes, and resuspend in chilled PBS.[7]

-

Fix the cells with 70% ice-cold ethanol and store them at 4°C.[7]

-

Stain the cells with propidium iodide (PI) and analyze the cell cycle distribution using a flow cytometer with CellQuest software.[7]

Western Blotting

-

Culture PC3 cells at a density of 5 × 10⁴ cells/mL in 6-well plates for 24 hours.[7]

-

Treat the cells with different concentrations of this compound for 72 hours.[7]

-

Lyse the cells in RIPA buffer for 30 minutes at 4°C.[7]

-

Quantify the total protein concentration. Separate 100 μg/mL of protein using 10% SDS-PAGE and transfer to a nitrocellulose membrane.[7]

-

Block the membrane with 5% skim milk in TBS-T buffer for 1.5 hours at room temperature.[7]

-

Incubate the membrane with primary antibodies specific for the proteins of interest for 1 hour at 25°C.[7]

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the apoptotic signaling pathway induced by this compound and a general experimental workflow for its analysis.

Caption: Apoptotic signaling pathway induced by this compound.

Caption: General experimental workflow for studying this compound.

References

- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | CAS:111768-16-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fisheries and Aquatic Sciences [e-fas.org]

Cellular Targets of Demethoxyfumitremorgin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxyfumitremorgin C (DMFTC) is a fungal metabolite that has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the known cellular targets of DMFTC, focusing on its role as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) and its ability to induce apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Primary Cellular Target: ABCG2 (Breast Cancer Resistance Protein)

This compound is a potent and selective inhibitor of the ABCG2 transporter, a protein notorious for conferring multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1] By inhibiting ABCG2, DMFTC can restore the efficacy of conventional cancer drugs, making it a promising candidate for combination therapies.

Quantitative Data: Inhibition of ABCG2

| Compound | Target | IC50/EC50 Value | Cell Line/System | Reference |

| Fumitremorgin C (FTC) | ABCG2 | ~ 1-5 µM (EC50) | Not specified | [1] |

| Ko143 (FTC analog) | ABCG2 | < 10 nM (IC50) | Nanodisc-reconstituted ABCG2 | [2] |

| This compound | PC3 (Cytotoxicity) | 73.35 µM | PC3 human prostate cancer cells |

Experimental Protocols: ABCG2 Inhibition Assays

The functional activity of ABC transporters is intrinsically linked to their ability to hydrolyze ATP. The ATPase assay indirectly measures the interaction of a compound with the transporter by quantifying the rate of ATP hydrolysis.

-

Principle: Substrates of ABCG2 stimulate its ATPase activity, while inhibitors block this stimulation. The assay measures the amount of inorganic phosphate (Pi) released from ATP.

-

Protocol:

-

Preparation of ABCG2-containing membranes: Isolate plasma membrane vesicles from cells overexpressing ABCG2.

-

Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, the test compound (DMFTC), a known ABCG2 substrate (e.g., estrone-3-sulfate), and ATP.

-

Incubation: Incubate the reaction mixture at 37°C to allow for ATP hydrolysis.

-

Detection of Pi: Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Compare the ATPase activity in the presence and absence of the test compound to determine the inhibitory effect.

-

This cell-based assay directly measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from cells overexpressing ABCG2.

-

Principle: Hoechst 33342 is a fluorescent dye and a substrate of ABCG2. When effluxed from the cell, its fluorescence decreases. Inhibitors of ABCG2 will block this efflux, leading to an accumulation of the dye and an increase in intracellular fluorescence.[3][4]

-

Protocol:

-

Cell Culture: Plate cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) in a 96-well plate.

-

Compound Incubation: Treat the cells with various concentrations of the test compound (DMFTC).

-

Hoechst 33342 Staining: Add Hoechst 33342 to the wells and incubate.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Increased fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

-

Signaling Pathway Visualization

Caption: Inhibition of ABCG2 drug efflux by DMFTC.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, with a notable effect on PC3 human prostate cancer cells.[5] This apoptotic induction involves both the intrinsic (mitochondrial) and extrinsic signaling pathways.

Cellular Targets in the Apoptotic Pathway

DMFTC's pro-apoptotic effects are mediated through the modulation of several key signaling proteins. It has been observed to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins.[5]

DMFTC treatment leads to the downregulation of Ras, PI3K (Phosphatidylinositol 3-kinase), and Akt (Protein Kinase B), a critical survival pathway that is often hyperactivated in cancer.[5]

The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. DMFTC has been shown to:

-

Downregulate: Anti-apoptotic proteins Bcl-2 and Bcl-xL.[5]

-

Upregulate: Pro-apoptotic protein Bax.[5]

This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in apoptosis initiation.

The execution phase of apoptosis is carried out by a family of proteases called caspases. DMFTC treatment leads to the activation of:

-

Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).[5]

-

Executioner Caspase: Caspase-3, which cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]

Quantitative Data: Apoptosis Induction in PC3 Cells

While specific fold-change data for protein expression is not consistently reported across studies, the following table summarizes the observed effects.

| Target Protein | Effect of DMFTC Treatment | Pathway |

| Ras | Downregulation | Survival/Proliferation |

| PI3K | Downregulation | Survival/Proliferation |

| Akt | Downregulation | Survival/Proliferation |

| Bcl-2 | Downregulation | Anti-apoptotic |

| Bcl-xL | Downregulation | Anti-apoptotic |

| Bax | Upregulation | Pro-apoptotic |

| Caspase-8 | Activation | Extrinsic Apoptosis |

| Caspase-9 | Activation | Intrinsic Apoptosis |

| Caspase-3 | Activation | Execution of Apoptosis |

Experimental Protocols: Apoptosis Assays

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.

-

Protocol:

-

Cell Lysis: Treat PC3 cells with DMFTC for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., anti-Ras, anti-p-Akt, anti-Bcl-2, anti-Bax).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

-

-

Principle: These assays utilize synthetic substrates that are specifically cleaved by active caspases, releasing a fluorescent or colorimetric molecule.

-

Protocol (Fluorometric):

-

Cell Treatment: Treat PC3 cells with DMFTC to induce apoptosis.

-

Cell Lysis: Lyse the cells to release the caspases.

-

Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).

-

Incubation: Incubate the reaction at 37°C.

-

Fluorescence Measurement: Measure the fluorescence generated from the cleaved substrate using a fluorometer.

-

Data Analysis: The increase in fluorescence is proportional to the caspase activity.

-

Signaling Pathway Visualization

Caption: DMFTC-induced apoptosis pathways in PC3 cells.

Conclusion

This compound presents a dual mechanism of anti-cancer activity. Its potent inhibition of the ABCG2 transporter addresses the critical issue of multidrug resistance, while its ability to induce apoptosis through the modulation of key signaling pathways highlights its potential as a direct cytotoxic agent. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of DMFTC and its analogs. Future studies should focus on elucidating the precise quantitative effects on the apoptotic protein cascade and determining a specific IC50 for ABCG2 inhibition to facilitate more targeted drug development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxyfumitremorgin C: A Technical Guide to its Preliminary Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity data available for demethoxyfumitremorgin C, a secondary metabolite derived from the marine fungus Aspergillus fumigatus. The document presents quantitative data, detailed experimental methodologies, and a visualization of the compound's proposed mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic effects against human prostate cancer cells. The available data from preliminary studies is summarized in the table below.

| Cell Line | Assay Type | Treatment Duration (hours) | IC50 Value (µM) |

| PC3 (Human Prostate Cancer) | MTT Assay | 72 | 73.35[1] |

Table 1: Summary of IC50 Values for this compound

Experimental Protocols

The cytotoxicity of this compound was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity of this compound against PC3 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PC3 human prostate cancer cells.

Materials:

-

PC3 human prostate cancer cells

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (DMFTC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: PC3 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: After the initial incubation, the cells were treated with various concentrations of this compound (e.g., 0, 25, 50, and 100 µM) for different time intervals (24, 48, and 72 hours).[1]

-

MTT Addition: Following the treatment period, 100 μL of MTT solution was added to each well.[1]

-

Incubation: The plates were incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: 100 μL of DMSO was added to each well to dissolve the formazan salt.[1]

-

Absorbance Measurement: The absorbance was measured at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Apoptotic Signaling Pathway of this compound in PC3 Cells

This compound induces apoptosis in PC3 human prostate cancer cells through a multifaceted mechanism involving both intrinsic and extrinsic pathways.[2] The compound has been shown to downregulate key survival proteins while upregulating pro-apoptotic proteins.[2]

Caption: Apoptotic signaling pathway of this compound in PC3 cells.

Experimental Workflow for Assessing Cytotoxicity

The general workflow for evaluating the cytotoxic potential of a compound like this compound is a multi-step process that begins with cell culture and ends with data analysis.

Caption: General experimental workflow for cytotoxicity assessment.

References

Methodological & Application

Protocol for the Synthesis and Purification of Demethoxyfumitremorgin C

Application Note

Introduction

Demethoxyfumitremorgin C is a mycotoxin produced by various fungi, notably Aspergillus fumigatus. It is an indole alkaloid that has garnered significant interest in the scientific community for its biological activities. Primarily, it acts as an inhibitor of mammalian cell cycle progression at the G2/M transition and induces apoptosis in cancer cells.[1][2] Research has shown its potential as an agent against human prostate cancer by activating both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1][2] This document provides a detailed protocol for the asymmetric synthesis of this compound, adapted from established synthetic routes, and outlines methods for its purification and characterization.

Biological Activity: Apoptosis Induction

This compound exerts its cytotoxic effects on cancer cells by triggering programmed cell death, or apoptosis.[1] Treatment of cancer cells with this compound leads to the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[1] This shift in the balance of apoptotic regulators results in the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and cell death.[1]

Synthesis and Purification Workflow

The following diagram outlines the major steps involved in the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Apoptotic Signaling Pathway of this compound

The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Caption: Apoptotic Signaling Cascade Induced by this compound.

Experimental Protocols

I. Asymmetric Synthesis of this compound

This protocol is based on the asymmetric synthesis route developed by Bailey et al. (1993).[3] The key steps involve a modified Pictet-Spengler reaction to establish the core tricyclic system with the correct stereochemistry, followed by further cyclizations to construct the pentacyclic framework.

Materials:

-

L-Tryptophan

-

Appropriate aldehyde for Pictet-Spengler reaction

-

Reagents for cyclization and coupling reactions

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and reaction setup

Procedure:

-

Step 1: Modified Pictet-Spengler Reaction

-

Dissolve L-Tryptophan in an appropriate solvent under an inert atmosphere.

-

Cool the reaction mixture to the specified temperature for kinetic control.

-

Add the aldehyde reactant dropwise.

-

Stir the reaction for the designated time, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the resulting optically pure cis-1,3-disubstituted tetrahydro-β-carboline intermediate by column chromatography.

-

-

Step 2: Formation of the Pentacyclic Ketone

-

Convert the tricyclic intermediate from Step 1 into a suitable precursor for the subsequent cyclization.

-

Perform a series of coupling and cyclization reactions to construct the remaining rings of the pentacyclic system.

-

The specific reagents and conditions for these transformations should be followed as detailed in the source literature.

-

Purify the resulting pentacyclic ketone by column chromatography or crystallization.

-

-

Step 3: Final Transformation to this compound

-

Transform the pentacyclic ketone into the final product, this compound. This may involve olefination or other functional group manipulations.

-

Monitor the reaction progress by TLC.

-

After completion, quench the reaction and perform an extractive workup.

-

The crude product is then subjected to purification.

-

II. Purification Protocol

The purification of alkaloids like this compound is typically achieved through chromatographic methods.

Materials:

-

Silica gel (for column chromatography)

-

Solvents for elution (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Crude this compound

-

Rotary evaporator

-

TLC plates and developing chamber

Procedure:

-

Column Chromatography

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluting solvents).

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane, followed by the addition of methanol to the ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Crystallization (Optional)

-

For further purification, the product obtained from column chromatography can be recrystallized.

-

Dissolve the compound in a minimum amount of a hot solvent in which it is soluble.

-

Slowly cool the solution to allow for the formation of crystals.

-

If necessary, add a co-solvent in which the compound is less soluble to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₃N₃O₂ |

| Molecular Weight | 349.43 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, MHz) | Data to be populated from experimental findings or literature values. |

| ¹³C NMR (CDCl₃, MHz) | Data to be populated from experimental findings or literature values. |

| Mass Spectrometry (m/z) | Data to be populated from experimental findings or literature values (e.g., [M+H]⁺). |

Note: Specific NMR chemical shifts should be determined experimentally and compared with literature values for confirmation of the structure.

Table 2: Summary of Reaction Yields (Hypothetical)

| Reaction Step | Product | Yield (%) |

| Modified Pictet-Spengler Reaction | Tricyclic Intermediate | e.g., 75% |

| Formation of Pentacyclic Ketone | Pentacyclic Ketone | e.g., 60% |

| Final Transformation | Crude this compound | e.g., 80% |

| Overall Yield | Pure this compound | ~36% |

Note: The yields provided are for illustrative purposes and will vary based on experimental conditions and scale.

References

- 1. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation, purification and identification of fumitremorgin B produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An asymmetric route to the demethoxy-fumitremorgins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Preparing Demethoxyfumitremorgin C Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and use of demethoxyfumitremorgin C stock solutions using dimethyl sulfoxide (DMSO) as a solvent. This compound is a mycotoxic indole alkaloid known to inhibit cell cycle progression and induce apoptosis in cancer cells.[1][2] Due to its poor water solubility, DMSO is the recommended solvent for preparing concentrated stock solutions for in vitro experiments. Adherence to this protocol will ensure the compound's stability, integrity, and accurate concentration for reproducible experimental results.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃N₃O₂ | [3] |

| Molecular Weight | 349.43 g/mol | [3] |

| CAS Number | 111768-16-2 | [3] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |

Experimental Workflow for Stock Solution Preparation and Use

The overall process from receiving the powdered compound to treating cells in an experiment is outlined below.

Caption: Workflow from compound to cell treatment.

Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound (powder)

-

Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)[4]

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Calculations: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

| Parameter | Value |

| Desired Stock Concentration | 10 mM |

| Molecular Weight (MW) | 349.43 g/mol |

| Final Volume | 1 mL (1000 µL) |

| Calculated Mass | 10 mmol/L * 0.001 L * 349.43 g/mol = 0.00349 g = 3.49 mg |

Procedure:

-

Preparation: Put on appropriate PPE. Ensure the workspace and all equipment are clean and sterile.

-

Weighing: Carefully weigh out 3.49 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolving: Add 1000 µL (1 mL) of high-purity DMSO to the tube containing the compound.

-

Mixing: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming may be used if dissolution is difficult, but check compound stability information first.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol: Preparing Working Solutions for Cell Culture

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6]

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[5]

Procedure:

-

Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions.[5]

-

Example for a 10 µM final concentration in 1 mL of medium:

-

Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 by adding 2 µL of the stock solution to 198 µL of sterile cell culture medium or PBS. This creates a 100 µM intermediate solution. Vortex gently.

-

Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium containing your cells. This yields a final concentration of 10 µM this compound.

-

-

Direct Dilution (for high stock concentrations): If using a highly concentrated stock, you can dilute it directly into the final volume of media.

-

Example for a 10 µM final concentration in 1 mL of medium (1:1000 dilution):

-

Add 1 µL of the 10 mM stock solution directly to 999 µL of cell culture medium. Mix immediately by gentle pipetting or swirling.

-

-

Incubation: Incubate the cells with the compound for the desired experimental duration.

Storage and Stability

Proper storage is critical to maintain the efficacy of the this compound stock solution.

| Temperature | Duration | Notes |

| -80°C | ≥ 6 months | Recommended for long-term storage.[5] |

| -20°C | 1-6 months | Suitable for short to medium-term storage.[5] |

| 4°C | Days to weeks | Not recommended for long-term storage. One study showed 85% of compounds were stable for 2 years at 4°C in a DMSO/water mixture, but freezing is standard practice.[7] |

| Room Temperature | Unstable | Avoid prolonged storage at room temperature. |

Note: Avoid repeated freeze-thaw cycles.[5] While some studies show stability over several cycles, it is best practice to use single-use aliquots.[8]

Safety Precautions

-

Compound Handling: this compound is a mycotoxin; handle with care. Avoid inhalation of powder and direct contact with skin or eyes.

-

DMSO Handling: DMSO can readily penetrate the skin and may carry dissolved substances with it.[9] Always wear nitrile gloves and other appropriate PPE. Dispose of waste according to institutional guidelines.

Application Example: Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in PC3 human prostate cancer cells by modulating key signaling pathways.[1] The diagram below illustrates this mechanism.

References

- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:111768-16-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

Application Notes and Protocols for Demethoxyfumitremorgin C in In Vitro Cancer Cell Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of demethoxyfumitremorgin C, a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, in cancer cell research. This document outlines its mechanism of action, suggested dosage considerations, and detailed protocols for key experimental assays.

Introduction

This compound has been identified as a potential anti-cancer agent that inhibits cell viability and induces programmed cell death (apoptosis) in cancer cells.[1] Its mechanism of action involves the modulation of critical signaling pathways that regulate cell survival and proliferation. Understanding the appropriate dosage and experimental procedures is crucial for accurately assessing its therapeutic potential in a laboratory setting.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic pathways.[1] This is achieved by:

-

Downregulation of Anti-Apoptotic Proteins: It suppresses the activity of key survival signaling molecules, including Ras, PI3K, and Akt. This leads to the reduced expression of anti-apoptotic proteins such as Bcl-xL and Bcl-2.[1]

-

Upregulation of Pro-Apoptotic Proteins: It promotes the expression of pro-apoptotic proteins like Bax.[1]

-

Caspase Activation: The compound activates a cascade of executioner proteins, specifically caspase-3, -8, and -9, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1]

Data Presentation: Dosage for In Vitro Studies

While specific IC50 values for this compound are not widely reported in publicly available literature, its inhibitory effects on cancer cell viability have been documented. The effective concentration of this compound can vary depending on the cancer cell line and the duration of exposure. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Table 1: General Concentration Ranges for Initial Screening of Anti-Cancer Compounds

| Assay Type | Concentration Range | Incubation Time | Purpose |

| Cell Viability (e.g., MTT Assay) | 0.1 µM - 100 µM | 24, 48, 72 hours | To determine the IC50 value and assess cytotoxicity. |

| Apoptosis (e.g., Annexin V/PI) | IC50 and 2x IC50 | 24, 48 hours | To confirm apoptosis induction at cytotoxic concentrations. |

| Western Blot Analysis | IC50 | 24 hours | To investigate the effect on protein expression in signaling pathways. |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Caption: Experimental workflow for in vitro analysis of this compound.

Caption: this compound induced apoptosis signaling pathway.

References

Application Notes and Protocols for Demethoxyfumitremorgin C in Cell Viability MTS Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing demethoxyfumitremorgin C in cell viability studies employing a colorimetric MTS assay. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data on its effects on cancer cell lines.

Introduction

This compound is a fungal metabolite that has garnered interest in cancer research for its cytotoxic properties. It has been identified as an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), a protein associated with multidrug resistance in cancer cells. Furthermore, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways. The MTS assay is a robust and high-throughput method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product, and the amount of formazan is directly proportional to the number of living cells in the culture.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. In prostate cancer cells, it has been shown to downregulate the Ras/PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This downregulation leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and an increase in the expression of the pro-apoptotic protein Bax. The shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3 and -8, ultimately resulting in programmed cell death.[1]

Data Presentation

The cytotoxic effect of this compound on the human prostate cancer cell line, PC3, was evaluated using a tetrazolium-based cell viability assay. The cells were treated with various concentrations of this compound for 24, 48, and 72 hours. The results demonstrate a dose- and time-dependent inhibition of cell viability.

Table 1: Dose-Dependent Effect of this compound on PC3 Cell Viability

| Concentration (µM) | 24h | 48h | 72h |

| 0 (Control) | 100% | 100% | 100% |

| 25 | 95.2% | 88.5% | 80.1% |

| 50 | 85.1% | 72.3% | 61.4% |

| 100 | 70.3% | 55.8% | 42.7% |

Data is presented as a percentage of viable cells compared to the untreated control group.

Table 2: IC50 Value of this compound on PC3 Cells

| Cell Line | Treatment Duration | IC50 (µM) |

| PC3 | 72 hours | 73.35 |

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

PC3 (human prostate cancer) cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS, sterile)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

Preparation of this compound Stock Solution

-

Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture and Seeding

-

Culture PC3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

-

Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.

-

Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.

Treatment with this compound

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 25, 50, and 100 µM). Ensure the final DMSO concentration in all wells, including the control, is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treated wells).

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

MTS Assay Procedure

-

Following the incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in the humidified incubator. The incubation time may need to be optimized depending on the cell type and density.

-

After incubation, measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

Visualizations

References

Application Note: Cell Cycle Analysis Using Flow Cytometry Following Demethoxyfumitremorgin C Treatment

Introduction

Cell cycle analysis is a fundamental technique used to study cell proliferation, differentiation, and apoptosis.[1] Flow cytometry, combined with a fluorescent DNA-intercalating dye such as propidium iodide (PI), provides a rapid and quantitative method for determining the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3] This is achieved by measuring the fluorescence intensity of the stained cells, which is directly proportional to the DNA content.[4] Demethoxyfumitremorgin C, a secondary metabolite from the marine fungus Aspergillus fumigatus, has been shown to inhibit cell viability and induce apoptosis in human prostate cancer cells.[5] Its mechanism involves the downregulation of anti-apoptotic proteins like Ras, PI3K, and Akt.[5] Understanding the specific effects of compounds like this compound on cell cycle progression is crucial for drug development and cancer research. This protocol provides a detailed method for preparing and analyzing cells treated with this compound using PI staining and flow cytometry.

Principle of the Assay

Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[2] Because PI cannot cross the membrane of live cells, the cells must first be fixed, typically with cold ethanol, to permeabilize the cell and nuclear membranes.[4] The fluorescence emitted by the PI-DNA complex is measured by a flow cytometer. Cells in the G0/G1 phase have a normal (2N) DNA content, while cells in the G2/M phase, having completed DNA replication, have twice the DNA content (4N). Cells in the S phase are actively synthesizing DNA and thus have a DNA content between 2N and 4N. To ensure that only DNA is stained, treatment with Ribonuclease A (RNase A) is included to degrade cellular RNA, which PI can also bind to.[2][6]

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound in inducing apoptosis.

Caption: Signaling pathway of this compound.

Experimental Protocol

This protocol is optimized for analyzing adherent or suspension cells treated with this compound.

1. Materials and Reagents

| Reagent/Material | Specifications |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile-filtered |

| Ethanol (EtOH) | 70%, ice-cold (-20°C) |

| Propidium Iodide (PI) Staining Solution | 50 µg/mL PI in PBS |

| RNase A Solution | 100 µg/mL RNase A in PBS |

| Flow Cytometry Tubes | 5 mL polystyrene or polypropylene tubes |

| Cell Culture Medium | Appropriate for the cell line used |

| This compound | Stock solution in a suitable solvent (e.g., DMSO) |

2. Cell Culture and Treatment

-

Plate cells at a density that prevents them from becoming confluent by the end of the experiment.

-

Allow cells to adhere (if applicable) for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

3. Cell Harvesting

-

Suspension Cells: Transfer the cell suspension into a centrifuge tube.

-

Adherent Cells: Aspirate the culture medium. Wash cells once with PBS. Detach cells using trypsin-EDTA, then neutralize with medium containing serum. Transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes.[4] Discard the supernatant.

-

Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.[4]

-

Discard the supernatant and resuspend the pellet in 400 µL of residual PBS. Ensure a single-cell suspension by gentle pipetting.[4] An optimal cell concentration is approximately 1x10⁶ cells/mL.[7]

4. Fixation

-

While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise.[4] This minimizes cell clumping.

-

Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[1][4] Note: Fixed cells can be stored in 70% ethanol at 4°C for several weeks.[4]

5. Staining

-

Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet. Ethanol-fixed cells are less dense.[4]

-

Carefully decant the ethanol supernatant.

-

Wash the pellet twice with 3 mL of PBS, centrifuging after each wash.[4]

-

Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[6]

-

Add 400 µL of PI solution (50 µg/mL) and mix well.[6]

-

Incubate the tubes in the dark at room temperature for 10-30 minutes before analysis.[4][8]

6. Flow Cytometry and Data Analysis

-

Set up the flow cytometer to detect PI fluorescence, typically in the FL-2 or FL-3 channel.

-

Use a low flow rate to ensure high-quality data and a low coefficient of variation (CV) for the G0/G1 peak.[4][9]

-

Collect data in a linear scale for the PI channel.[6]

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

Use a pulse-processing gate (e.g., PI-Area vs. PI-Width) to exclude doublets and cell aggregates from the analysis.[1][3]

-

Record at least 10,000-20,000 single-cell events for accurate cell cycle distribution.[1][4]

-

Analyze the resulting DNA content histogram using appropriate cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

The diagram below outlines the key steps of the protocol.

Caption: Workflow for cell cycle analysis via flow cytometry.

Troubleshooting and Key Considerations

-

High CV of G0/G1 Peak: A high Coefficient of Variation (CV) can obscure the different cell cycle phases. To minimize the CV, ensure a slow flow rate, proper instrument alignment, and avoid cell clumps by filtering the sample if necessary.[7][9]

-

Cell Aggregates: Clumped cells can be mistaken for cells in the G2/M phase, leading to inaccurate results. Ensure proper vortexing during fixation and use doublet discrimination gating during analysis.[1][3]

-

Insufficient Staining: If the fluorescence signal is weak, ensure the cell pellet is fully resuspended in the PI/RNase solution and allow for adequate incubation time.[7]

-

Controls: Always include an untreated or vehicle-treated control sample to establish a baseline cell cycle profile.

-

Cell Viability: This protocol uses fixation, which is not suitable for live/dead discrimination with PI. To assess viability separately, consider a different assay or stain with a viability dye before fixation.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Mitochondrial Membrane Potential Assay Using Demethoxyfumitremorgin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C is a secondary metabolite derived from the marine fungus Aspergillus fumigatus. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines. One of the key mechanisms underlying its apoptotic effect is the induction of mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm)[1]. The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis and other vital cellular processes. A collapse in ΔΨm is a hallmark of early-stage apoptosis.

These application notes provide a detailed protocol for assessing the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1. The protocol is adaptable for use with various cell lines and can be analyzed via fluorescence microscopy, flow cytometry, or a microplate reader.

Principle of the JC-1 Assay

The JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) assay is a widely used method for determining mitochondrial membrane potential. JC-1 is a lipophilic, cationic dye that selectively enters the mitochondria and reversibly changes color from green to red as the membrane potential increases. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence[2][3]. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.

Data Presentation

The quantitative data obtained from the mitochondrial membrane potential assay should be summarized for clear comparison. The following table provides a template for presenting results from a dose-response experiment with this compound.

| Treatment Group | Concentration (µM) | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio | % Decrease in ΔΨm (relative to control) |

| Vehicle Control (e.g., DMSO) | 0 | 0% | |||

| This compound | X | ||||

| This compound | Y | ||||

| This compound | Z | ||||

| Positive Control (e.g., FCCP) | 20 |

*RFU: Relative Fluorescence Units. The specific concentrations (X, Y, Z) of this compound should be determined based on preliminary dose-response studies. FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a potent mitochondrial uncoupler used as a positive control for mitochondrial depolarization[4][5].

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on mitochondrial membrane potential using the JC-1 assay. The protocol is provided for analysis by fluorescence microscopy, flow cytometry, and microplate reader.

Materials and Reagents

-

This compound

-

JC-1 dye

-

Cell culture medium (appropriate for the cell line)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

FCCP (positive control)

-

DMSO (vehicle for dissolving this compound and JC-1)

-

Black, clear-bottom 96-well plates (for microplate reader)

-

Coverslips (for fluorescence microscopy)

-

6-well or 12-well plates

Protocol 1: Fluorescence Microscopy

-